N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide: is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a methyl-substituted pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-methyl-2-aminopyridine with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide, particularly its antibacterial activity, involves the inhibition of β-lactamase enzymes in bacteria. These enzymes are responsible for conferring resistance to β-lactam antibiotics. By binding to the active site of the enzyme, the compound prevents the hydrolysis of the antibiotic, thereby restoring its efficacy against resistant bacterial strains .
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group and has been studied for similar antibacterial properties.
N-(4-methylpyridin-2-yl)thiophene-2-sulfoxide: An oxidized derivative of the sulfonamide compound.
N-(4-methylpyridin-2-yl)thiophene-2-sulfone: Another oxidized derivative with different chemical properties.
Uniqueness: N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antibacterial agents.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-5-11-9(7-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIKLMBFWAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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